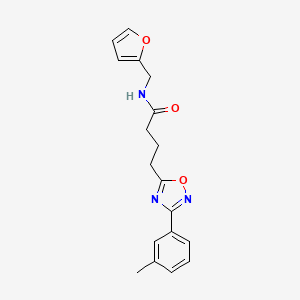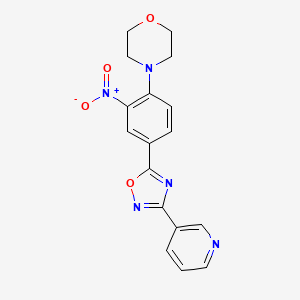
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a highly versatile compound that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various scientific research applications. It has been studied for its potential as a fluorescent probe for imaging biological systems. It has also been investigated for its antimicrobial properties and its ability to inhibit cancer cell growth. Additionally, it has been explored for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it is believed to interact with specific targets in cells, leading to its biological effects. It may act as an inhibitor of certain enzymes or proteins, affecting cellular processes.
Biochemical and Physiological Effects:
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various biochemical and physiological effects. It has been shown to have antimicrobial properties against various bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments include its versatility and potential applications in various fields. However, its complex synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
There are several future directions for research on 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis method of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a series of reactions. The starting materials include 4-bromo-2-nitroaniline, 3-aminopyridine, and 1,2,4-oxadiazole. These compounds are reacted with various reagents under specific conditions to yield the desired product. The synthesis process is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
4-[2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-10-12(3-4-14(15)21-6-8-25-9-7-21)17-19-16(20-26-17)13-2-1-5-18-11-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJFDACBNKHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

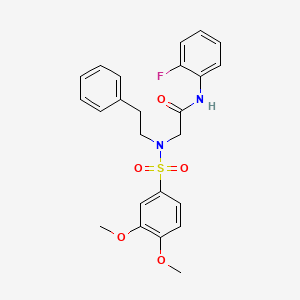
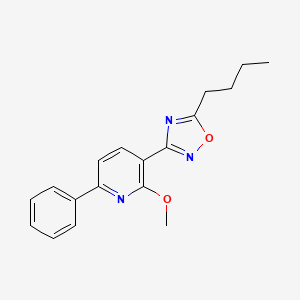
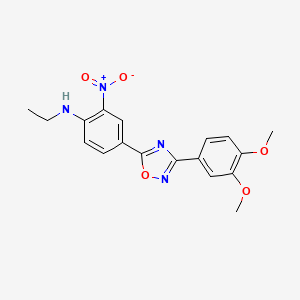

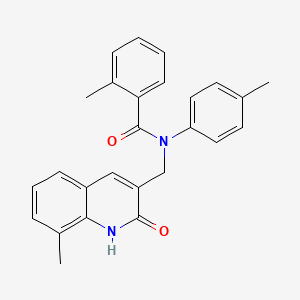
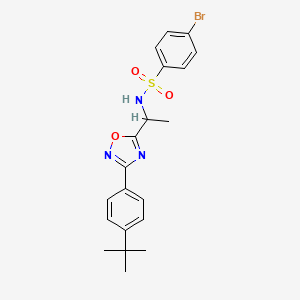
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)



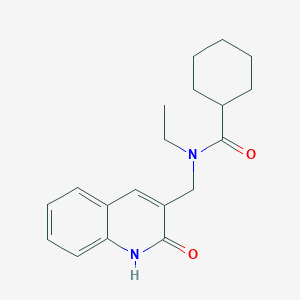
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
